molecular formula C6H9BrO B1378914 6-Bromo-2-oxaspiro[3.3]heptane CAS No. 1363380-78-2

6-Bromo-2-oxaspiro[3.3]heptane

Cat. No.: B1378914
CAS No.: 1363380-78-2
M. Wt: 177.04 g/mol
InChI Key: XKOKPSLLDKSYFU-UHFFFAOYSA-N
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Description

6-Bromo-2-oxaspiro[33]heptane is a chemical compound with the molecular formula C₆H₉BrO It is a spiro compound, which means it contains a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-oxaspiro[3.3]heptane typically involves the reaction of a suitable precursor with bromine. One common method is the bromination of 2-oxaspiro[3.3]heptane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-oxaspiro[3.3]heptane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted oxaspiro compounds, while oxidation and reduction can lead to the formation of different functionalized derivatives .

Scientific Research Applications

Organic Synthesis

6-Bromo-2-oxaspiro[3.3]heptane serves as a crucial building block for synthesizing more complex molecules. Its bromine atom allows for nucleophilic substitution reactions, facilitating the formation of diverse derivatives.

Medicinal Chemistry

The compound is being explored for its potential as a lead compound in drug development. Its structural similarities with bioactive compounds suggest possible therapeutic applications targeting various diseases. Preliminary studies indicate that it may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress .

Nanotechnology

In nanotechnology, this compound is investigated as a scaffold for constructing nanostructures. The reactive bromine atom enables the attachment of nanoparticles, aiding in the assembly of complex nano-sized systems with applications in electronics and biomedicine .

Agricultural Chemistry

The compound is utilized in synthesizing agrochemicals, particularly new pesticides and herbicides. It serves as a precursor for developing compounds with bioactivity against pests and weeds, contributing to advancements in sustainable agriculture .

Polymer Chemistry

Research into polymer chemistry has revealed that this compound can be polymerized or copolymerized with other monomers to create advanced polymers with enhanced properties such as flexibility and biodegradability .

Environmental Science

The compound is also studied for its potential role in environmental remediation, particularly in the degradation of pollutants. Investigations into its interactions with environmental contaminants suggest it may catalyze their breakdown, contributing to pollution mitigation efforts .

Case Studies

Application AreaResults
Medicinal Chemistry Investigated for antioxidant properties and therapeutic potential.Preliminary studies show promise in reducing oxidative stress; further research ongoing.
Nanotechnology Explored as a scaffold for nanostructures using its reactive bromine atom for nanoparticle attachment.Development of innovative nano-devices for electronics and biomedicine applications underway.
Agricultural Chemistry Used in the synthesis of new agrochemicals targeting pests and weeds.New compounds under evaluation for efficacy and environmental impact; potential market introduction anticipated.
Polymer Chemistry Studied for creating polymers with enhanced properties through copolymerization techniques.Research yields advanced materials with improved flexibility and biodegradability; testing ongoing for industrial applications.
Environmental Science Investigated for pollutant degradation capabilities in environmental remediation studies.Findings indicate potential effectiveness in catalyzing breakdown of specific contaminants; further exploration needed.

Mechanism of Action

The mechanism by which 6-Bromo-2-oxaspiro[3.3]heptane exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The spirocyclic structure can provide a unique binding mode, enhancing the compound’s specificity and potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-oxaspiro[3.3]heptane is unique due to the presence of the bromine atom, which provides a versatile handle for further chemical modifications.

Biological Activity

6-Bromo-2-oxaspiro[3.3]heptane is a spirocyclic compound characterized by its unique molecular structure, which includes a bromine atom and an oxygen atom within its framework. This compound has gained attention in various fields, particularly in medicinal chemistry and nanotechnology, due to its potential biological activity and reactivity.

  • Molecular Formula : C₆H₉BrO
  • Molecular Weight : 177.04 g/mol
  • Structural Features : The presence of the bromine atom enhances the compound's reactivity, making it a versatile intermediate in organic synthesis. The oxygen atom contributes to its potential interactions in biological systems.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interaction with molecular targets such as enzymes and receptors. The following sections summarize key findings related to its biological activity.

The mechanism by which this compound exerts its effects involves:

  • Nucleophilic Substitution : The bromine atom can participate in nucleophilic substitution reactions, which may lead to the formation of biologically active derivatives.
  • Interaction with Biological Targets : The compound may interact with specific enzymes or receptors, influencing biochemical pathways critical for therapeutic effects.

Case Studies and Research Findings

  • Antioxidant Activity : Preliminary studies suggest that compounds similar to this compound exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems.
  • Medicinal Chemistry Applications : Due to its structural similarities with other bioactive compounds, this compound is being investigated for its potential as a lead compound in drug development targeting various diseases.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds highlights its unique features and potential advantages:

Compound NameStructure TypeUnique Features
6-Amino-2-thiaspiro[3.3]heptaneThia-spiro compoundContains sulfur; different reactivity profile
2-Oxa-spiro[3.3]heptaneOxa-spiro compoundLacks bromine; used as an intermediate in drug synthesis
6-Bromo-spiro[4.5]decaneSpiro compoundLarger ring system; different physical properties

Applications in Nanotechnology

In addition to its biological activity, this compound is explored for applications in nanotechnology:

  • Nanostructure Scaffold : Its reactive bromine atom allows for the attachment of nanoparticles, facilitating the assembly of complex nano-sized systems.
  • Innovative Devices : Research into this compound has contributed to the development of innovative devices with applications ranging from electronics to biomedicine.

Properties

IUPAC Name

6-bromo-2-oxaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c7-5-1-6(2-5)3-8-4-6/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOKPSLLDKSYFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12COC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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